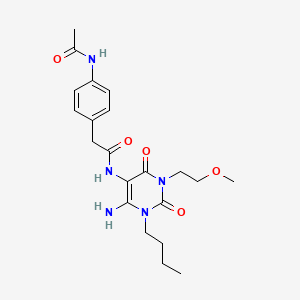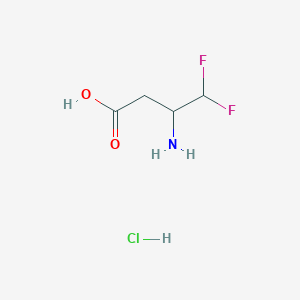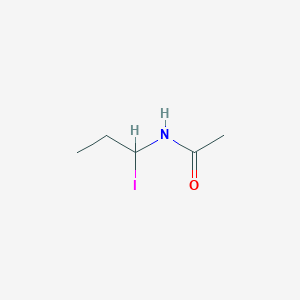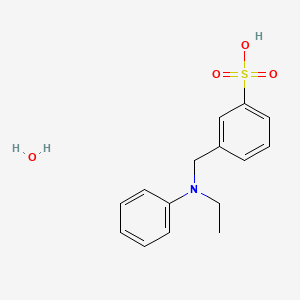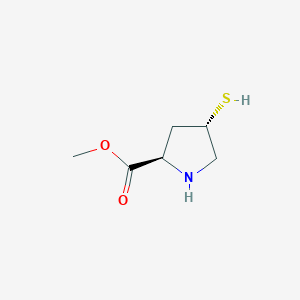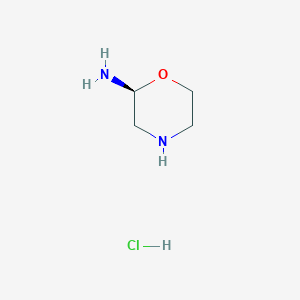![molecular formula C12H19N3O2S2 B12937474 4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid CAS No. 98152-14-8](/img/structure/B12937474.png)
4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a cyclohexylamino group attached to the thiadiazole ring, which is further connected to a butanoic acid moiety through a thioether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the thiadiazole ring.
Attachment of the Butanoic Acid Moiety: The final step involves the formation of a thioether bond between the thiadiazole ring and the butanoic acid moiety. This can be achieved through the reaction of a thiol group on the thiadiazole ring with a haloalkanoic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclohexylamino group and the thiadiazole ring are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)acetic acid
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)propanoic acid
- 4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)pentanoic acid
Uniqueness
4-((5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group and the butanoic acid moiety, along with the thiadiazole ring, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
98152-14-8 |
|---|---|
Formule moléculaire |
C12H19N3O2S2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C12H19N3O2S2/c16-10(17)7-4-8-18-12-15-14-11(19-12)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14)(H,16,17) |
Clé InChI |
SLHYUBSRYRYXAC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NN=C(S2)SCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


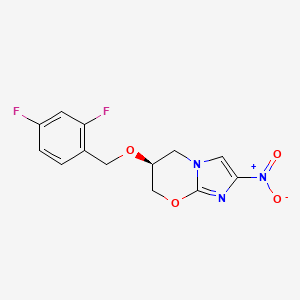
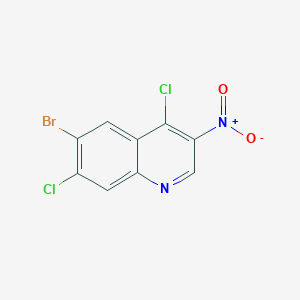
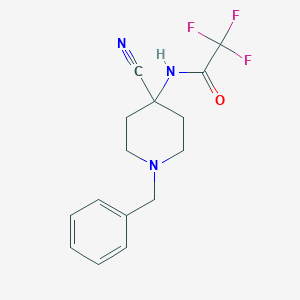
![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)

![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
